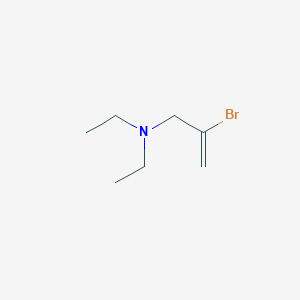
2-bromo-N,N-diethylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N,N-diethylprop-2-en-1-amine is an organic compound with the molecular formula C7H14BrN. It is a brominated derivative of N,N-diethylprop-2-en-1-amine and is known for its applications in various chemical reactions and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-diethylprop-2-en-1-amine typically involves the bromination of N,N-diethylprop-2-en-1-amine. One common method is the reaction of N,N-diethylprop-2-en-1-amine with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N,N-diethylprop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction can lead to the formation of N,N-diethylprop-2-en-1-amine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of N,N-diethylprop-2-en-1-amine derivatives.
Oxidation: Formation of brominated oxides.
Reduction: Formation of N,N-diethylprop-2-en-1-amine.
Scientific Research Applications
2-bromo-N,N-diethylprop-2-en-1-amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-diethylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
N,N-diethylprop-2-en-1-amine: The non-brominated analog.
2-chloro-N,N-diethylprop-2-en-1-amine: A chlorinated derivative.
2-iodo-N,N-diethylprop-2-en-1-amine: An iodinated derivative.
Uniqueness
2-bromo-N,N-diethylprop-2-en-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom enhances the compound’s ability to participate in substitution and oxidation reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
13249-59-7 |
|---|---|
Molecular Formula |
C7H14BrN |
Molecular Weight |
192.10 g/mol |
IUPAC Name |
2-bromo-N,N-diethylprop-2-en-1-amine |
InChI |
InChI=1S/C7H14BrN/c1-4-9(5-2)6-7(3)8/h3-6H2,1-2H3 |
InChI Key |
TZLOLWXQQZQNPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


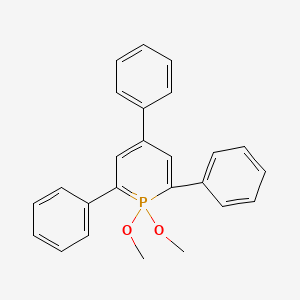
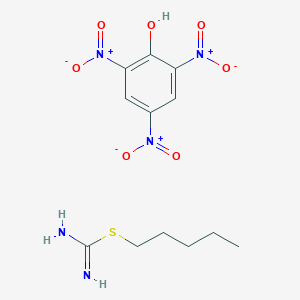
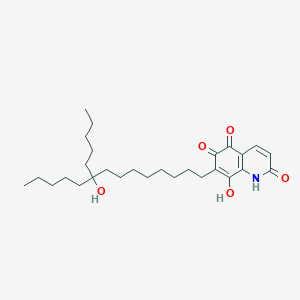
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
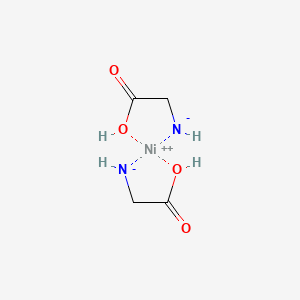
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)
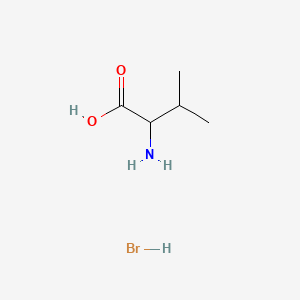


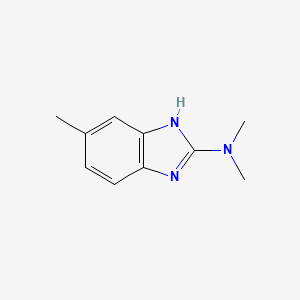

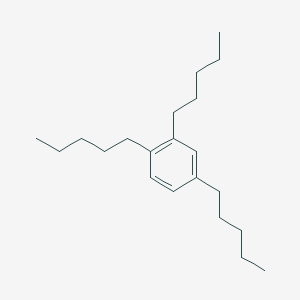
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)

